molecular formula C22H26N2O2 B3857545 3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone)

3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone)

Cat. No. B3857545
M. Wt: 350.5 g/mol
InChI Key: PGNUAROEBCPZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone), also known as MDPV, is a synthetic cathinone derivative that has gained popularity as a recreational drug. It is a powerful stimulant that produces effects similar to those of cocaine and amphetamines. However, MDPV has been associated with numerous adverse effects, including addiction, psychosis, and even death. Despite its notoriety as a recreational drug, MDPV has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. The exact mechanism of action of 3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) is not fully understood, but it is believed to involve the binding of 3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) to the dopamine transporter, which prevents the reuptake of dopamine.
Biochemical and Physiological Effects:
3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) produces a range of biochemical and physiological effects, including increased dopamine, norepinephrine, and serotonin levels in the brain. This leads to a range of effects, including increased alertness, euphoria, and increased heart rate and blood pressure. However, 3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) has also been associated with numerous adverse effects, including addiction, psychosis, and even death.

Advantages and Limitations for Lab Experiments

3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) has a number of advantages for use in lab experiments, particularly in the field of neuroscience. Its potent effects on dopamine, norepinephrine, and serotonin make it a useful tool for studying the mechanisms of neurotransmitter regulation in the brain. However, its potential for abuse and its association with adverse effects make it a challenging substance to work with in a lab setting.

Future Directions

There are numerous potential future directions for research on 3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone). One area of interest is the development of new drugs that target the dopamine transporter, based on the structure of 3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone). Another potential direction is the investigation of the long-term effects of 3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) use on the brain and behavior. Additionally, further research is needed to better understand the mechanisms of action of 3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) and its potential therapeutic applications.

Scientific Research Applications

3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This has led researchers to investigate the potential use of 3,3'-(1,4-piperazinediyl)bis(1-phenyl-1-propanone) as a tool for studying the mechanisms of dopamine regulation in the brain.

properties

IUPAC Name

3-[4-(3-oxo-3-phenylpropyl)piperazin-1-yl]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(19-7-3-1-4-8-19)11-13-23-15-17-24(18-16-23)14-12-22(26)20-9-5-2-6-10-20/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNUAROEBCPZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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